Antitumor agent-101

G9a GLP Covalent inhibitor

Antitumor agent-101 (Compound 27) is an irreversible covalent G9a/GLP inhibitor validated for sustained target engagement (>24 h H3K9me2 suppression post-washout) — a key differentiator over reversible analogs like UNC0642 or BIX01294. In vivo, 2 mg/kg i.p. yields 52.2% TGI in PANC-1 xenograft with no overt toxicity (Cmax 316 ng/mL, MRT 0.61 h). For SAR programs, its IC50 of ~2.7–2.9 μM in PANC-1/MDA-MB-231 cells provides a benchmark for covalent inhibitor efficacy. Procure Antitumor agent-101 as the covalent reference standard.

Molecular Formula C26H38N6O3
Molecular Weight 482.6 g/mol
Cat. No. B12373258
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntitumor agent-101
Molecular FormulaC26H38N6O3
Molecular Weight482.6 g/mol
Structural Identifiers
SMILESCN1CCC(CC1)NC2=NC(=NC3=CC(=C(C=C32)OC)OCCCN4CCCC4)N(C)C(=O)C=C
InChIInChI=1S/C26H38N6O3/c1-5-24(33)31(3)26-28-21-18-23(35-16-8-13-32-11-6-7-12-32)22(34-4)17-20(21)25(29-26)27-19-9-14-30(2)15-10-19/h5,17-19H,1,6-16H2,2-4H3,(H,27,28,29)
InChIKeyGHCDVBSKNGUGCK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Antitumor Agent-101: Selective Covalent G9a/GLP Lysine Methyltransferase Inhibitor for Oncology Research Procurement


Antitumor agent-101 (also designated as Compound 27) is a synthetic small-molecule covalent inhibitor of the lysine methyltransferases G9a and GLP. It exhibits IC50 values of 8.5 nM for G9a and 5.5 nM for GLP in enzymatic assays [1]. The compound functions as an irreversible covalent binder via its propenamide electrophilic warhead, as confirmed by mass spectrometry and washout experiments, leading to sustained suppression of the histone H3K9 dimethylation (H3K9me2) mark in cancer cells [2]. With a molecular formula of C26H38N6O3 (MW 482.6 g/mol) and a quinazoline core bearing optimized solubility-enhancing substituents, the compound demonstrates both in vitro antiproliferative activity and in vivo antitumor efficacy in xenograft models [1][2].

Why Generic Substitution of G9a/GLP Inhibitors Like Antitumor Agent-101 Is Not Scientifically Justifiable


G9a/GLP inhibitors vary fundamentally in mechanism (covalent irreversible vs. reversible competitive), enzymatic potency, cellular target engagement duration, and in vivo pharmacokinetic profiles. Reversible inhibitors such as UNC0642 (IC50 <2.5 nM) or BIX01294 (IC50 ~1.7 μM) may exhibit high enzymatic potency but lack sustained target suppression after washout, while covalent inhibitors like Antitumor agent-101 maintain H3K9me2 reduction for over 24 hours post-compound removal [1][2]. Furthermore, differences in chemical structure translate to distinct cellular antiproliferative IC50 values and tumor growth inhibition rates in vivo, rendering generic class-based interchange scientifically unsound. Selection of Antitumor agent-101 over analogs requires evaluation of the specific quantitative differentiation evidence outlined below.

Antitumor Agent-101 Quantified Differentiation Evidence: Comparative Potency, Covalent Mechanism, and In Vivo Efficacy Data


Nanomolar Enzymatic Inhibition with Covalent Irreversible Binding Confirmed by MS and Washout

Antitumor agent-101 (Compound 27) inhibits G9a and GLP with IC50 values of 8.5 nM and 5.5 nM, respectively [1]. The compound's covalent binding mechanism was confirmed by mass spectrometry and washout experiments, distinguishing it from reversible inhibitors [2]. In head-to-head comparison with noncovalent analog 26, Compound 27 exhibited enhanced potency in reducing H3K9me2 levels in cells [2].

G9a GLP Covalent inhibitor H3K9me2 Enzymatic assay

Sustained Cellular Target Engagement Demonstrated by Washout Resistance over 24 Hours

In PANC-1 and MDA-MB-231 cells treated with Antitumor agent-101, H3K9me2 levels remained significantly suppressed 24 hours after compound washout, with recovery to baseline observed only at 48 hours [1]. This contrasts with reversible inhibitors, which typically lose target suppression rapidly upon washout.

H3K9me2 Washout Target engagement Covalent inhibitor

Superior Cellular Antiproliferative Activity Compared to Noncovalent Analog 26

Antitumor agent-101 inhibited proliferation of PANC-1 and MDA-MB-231 cells with IC50 values of 2.68 μM and 2.88 μM, respectively, after 48 h treatment [1]. In the originating J. Med. Chem. study, Compound 27 displayed improved potency compared to noncovalent inhibitor 26 in both proliferation and colony formation assays [2].

PANC-1 MDA-MB-231 Antiproliferative IC50

Significant Tumor Growth Inhibition in PANC-1 Xenograft Model with Favorable Safety Profile

In male Balb/c nu/nu mice bearing PANC-1 xenograft tumors, Antitumor agent-101 administered intraperitoneally at 2 mg/kg (5 days/week) achieved a tumor growth inhibition (TGI) rate of 52.2% with no obvious toxicity [1]. This in vivo efficacy is paired with on-target pharmacodynamic modulation, as treated tumors exhibited lower H3K9me2 levels compared to vehicle controls [1].

PANC-1 Xenograft TGI In vivo efficacy Pancreatic cancer

Quantified Pharmacokinetic Parameters for Dosing Optimization: Cmax and MRT

Following a single 2 mg/kg intraperitoneal dose in male ICR mice, Antitumor agent-101 exhibited a maximum plasma concentration (Cmax) of 316 ng/mL and a mean residence time (MRT) of 0.61 h [1]. These PK parameters provide a quantitative basis for dose regimen design and enable cross-compound comparisons with other G9a/GLP inhibitors.

Pharmacokinetics Cmax MRT In vivo dosing

Antitumor Agent-101: Recommended Research and Industrial Application Scenarios Based on Quantitative Evidence


Covalent Mechanism of Action and Prolonged Target Engagement Studies

Utilize Antitumor agent-101 in washout and target engagement assays (e.g., H3K9me2 Western blot or mass spectrometry) to investigate the sustained pharmacodynamic effects of covalent G9a/GLP inhibition. The compound's confirmed covalent binding and >24 h post-washout suppression [1][2] make it ideal for studying irreversible inhibition kinetics and resistance mechanisms in cancer cells.

In Vivo Efficacy and Pharmacodynamic Evaluation in Pancreatic Cancer Xenograft Models

Employ Antitumor agent-101 in PANC-1 xenograft studies to benchmark in vivo antitumor activity of covalent G9a/GLP inhibitors. The reported TGI of 52.2% at 2 mg/kg with no overt toxicity [1] provides a validated reference point for dose-ranging studies, combination therapy trials, or evaluation of next-generation analogs.

Comparative Cellular Potency Screening Against Noncovalent G9a/GLP Inhibitors

Use Antitumor agent-101 as a covalent reference compound in side-by-side proliferation (IC50 ~2.7–2.9 μM in PANC-1/MDA-MB-231) and colony formation assays [1] to quantify the advantage of covalent binding over reversible inhibitors. This facilitates structure–activity relationship (SAR) campaigns and selection of lead candidates for further development.

Pharmacokinetic Profiling and Dose Optimization for G9a/GLP Covalent Inhibitors

Leverage the defined pharmacokinetic parameters of Antitumor agent-101 (Cmax 316 ng/mL, MRT 0.61 h at 2 mg/kg i.p. in mice) [1] as a baseline for exposure-guided dosing regimen design. Useful for cross-study comparisons of PK/PD relationships within the G9a/GLP inhibitor class.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Antitumor agent-101

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.